Benz(a)anthracen

Übersicht

Beschreibung

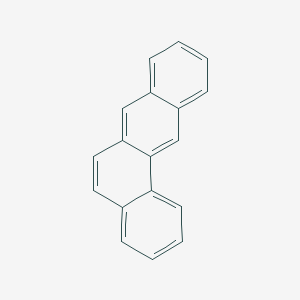

Benz[a]anthracene is a colorless plate like material, which belongs to the group of polycyclic aromatic hydrocarbon.

Benz[a]anthracene is a crystalline, aromatic hydrocarbon consisting of four fused benzene rings, produced by incomplete combustion of organic matter. Benz(a)anthracene is primarily found in gasoline and diesel exhaust, tobacco and cigarette smoke, coal tar and coal tar pitch, coal combustion emissions, charcoal-broiled foods, amino acids, fatty acids and carbohydrate pyrolysis products, wood and soot smoke, and creosote, asphalt and mineral oils. This substance is used only for research purposes. Benz(a)anthracene is reasonably anticipated to be a human carcinogen. (NCI05)

Benz[a]anthracene appears as colorless leaflets or plates or coarse gold powder with a greenish-yellow fluorescence. May reasonably be expected to be a carcinogen.

Tetraphene is an angular ortho-fused polycyclic arene consisting of four fused benzene rings. It is an ortho-fused polycyclic arene and a member of tetraphenes.

Wirkmechanismus

Target of Action

Benz(a)anthracene, also known as benzo[a]anthracene or tetraphene , is a polycyclic aromatic hydrocarbon (PAH) that primarily targets DNA in cells . It is produced during incomplete combustion of organic matter and is one of the carcinogenic constituents of tobacco smoke .

Mode of Action

The metabolism of benz(a)anthracene involves cytochrome P450 enzymes and epoxide hydrolase . This metabolic process leads to the formation of various dihydrodiols, including trans-3,4-dihydroxy-3,4-dihydro-benzo[a]anthracene . The 3,4-dihydroxy-3,4-dihydrobenzo[a]anthracene, resulting from the epoxide 3,4-epoxy-3,4-dihydrobenzo[a]anthracene, is the proximal carcinogen that is further metabolized to the ultimate carcinogen 3,4-dihydroxy-1,2-epoxy-1,2,3,4-tetrahydrobenzo[a]anthracene (anti-form) and leads to DNA adducts .

Biochemical Pathways

The biochemical pathways affected by benz(a)anthracene involve oxidative stress-induced neuronal damage, cholinergic dysfunction, and disruption of monoaminergic and purinergic enzymes . These pathways are associated with neurodegeneration, as observed in mouse hippocampal neuronal cells (HT-22) .

Pharmacokinetics

Polycyclic aromatic hydrocarbons (PAHs) like benz(a)anthracene and their metabolites are well absorbed both by inhalation and via the gastrointestinal tract . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties significantly impact its bioavailability.

Result of Action

The result of benz(a)anthracene’s action is genotoxic and carcinogenic effects. It has been found to induce tumors in the liver, skin, and lungs of young mice after ingestion, dermal application, and subcutaneous and intraperitoneal injection . The compound’s interaction with DNA leads to the formation of DNA adducts, which can cause mutations and cancer .

Action Environment

Benz(a)anthracene is a solid with very low volatility at 20°C . Characterized by its very low solubility, it will volatilize slowly once dissolved and adsorbs very strongly to organic matter . When present in soil, this compound will volatilize or solubilize very slowly . Environmental factors such as temperature, presence of organic matter, and the compound’s physical state can influence its action, efficacy, and stability.

Wissenschaftliche Forschungsanwendungen

Forschung zur Knochenstoffwechsel

Benz(a)anthracen wurde in Studien verwendet, um seine Auswirkungen auf den Knochenstoffwechsel zu untersuchen. So wurde beispielsweise in einer Studie an Nibbler-Fischen, Girella punctata, festgestellt, dass die Injektion hoher Dosen von this compound sowohl Hypokalzämie als auch Hypophosphatämie induzierte . Diese Forschung trägt zum Verständnis des Mechanismus der Störung des Fischknochenstoffwechsels durch polyzyklische aromatische Kohlenwasserstoffe (PAK) bei .

Forschung zum Leberstoffwechsel

In der oben genannten Studie wurde this compound auch verwendet, um seine Auswirkungen auf den Leberstoffwechsel zu untersuchen . Die Studie ergab, dass this compound signifikante Auswirkungen auf mehrere Plasmakomponenten hatte, was auf seine potenzielle Toxizität für den Leberstoffwechsel hindeutet .

Bioabbau Studien

This compound wurde in Bioabbau-Studien verwendet. Eine Studie bewertete die Effizienz des Bioabbaus von this compound durch Bacillus amyloliquefaciens unter Verwendung von Tierbioassays . Die Studie ergab, dass bestimmte Varianten von B. amyloliquefaciens beim Bioabbau von this compound zu nicht-genotoxischen Metaboliten effizient waren .

Genotoxizitätsforschung

This compound wird in der Genotoxizitätsforschung aufgrund seiner Eigenschaften als polyzyklischer aromatischer Kohlenwasserstoff verwendet. Es wurde in Studien eingesetzt, um die DNA-Fragmentierung und die Mikronukleusbildung als Endpunkte der Genotoxizität zu bewerten .

Studien zur Umweltverschmutzung

This compound gilt wie die meisten einzelnen PAK als wichtige Klasse von Umweltgenotoxinen. Es wird in Studien verwendet, um die Auswirkungen solcher Schadstoffe auf die Umwelt zu verstehen .

Chemische Analyse

This compound wird in chemischen Analytestudien verwendet. Seine Eigenschaften werden mit Techniken wie Gaschromatographie und Massenspektrometrie untersucht .

Biochemische Analyse

Biochemical Properties

Benz(a)anthracene interacts with various biochemical markers associated with neurodegeneration. In a study, mouse hippocampal neuronal cells (HT-22) were exposed to Benz(a)anthracene for 5 days, and the cell viability was determined via MTT assay . The biochemical parameters such as acetylcholinesterase (AChE), monoamine oxidase (MAO), and adenosine deaminase (ADA) activities were assessed after cells were treated with Benz(a)anthracene .

Cellular Effects

Benz(a)anthracene has been shown to induce neurodegeneration in neuronal cells via oxidative stress-induced-neuronal injury, disruption of cholinergic, monoaminergic and purinergic transmission, and increased nitric oxide levels . It also causes shrinkage of cells, neuronal injury, and cell death in cells treated with higher concentrations .

Molecular Mechanism

The molecular mechanism of Benz(a)anthracene involves its metabolization resulting in the formation of epoxides and dihydrodiols . These metabolites have been shown to form DNA adducts in epithelial cells and blood lymphocytes, and unscheduled DNA synthesis was observed in HeLa cells .

Temporal Effects in Laboratory Settings

The effects of Benz(a)anthracene change over time in laboratory settings. For instance, after the fifth day of treatment, Benz(a)anthracene reduced percentage viability to 38.1% .

Dosage Effects in Animal Models

The effects of Benz(a)anthracene vary with different dosages in animal models. For example, in a study, male mice were injected with 5 and 10 mg/kg b.wt of Benz(a)anthracene . The results indicated that Benz(a)anthracene could be biodegraded to nongenotoxic metabolites .

Metabolic Pathways

Benz(a)anthracene is involved in various metabolic pathways. The enzymes involved in the detoxification of Benz(a)anthracene are present in all tissues .

Transport and Distribution

At 20 0C, Benz(a)anthracene is a solid with very low volatility. It is characterized by its very low solubility, it will volatilize slowly once dissolved and adsorbs very strongly to organic matter .

Subcellular Localization

It is known that it can cause DNA adducts in epithelial cells and blood lymphocytes .

Eigenschaften

IUPAC Name |

benzo[a]anthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12/c1-2-7-15-12-18-16(11-14(15)6-1)10-9-13-5-3-4-8-17(13)18/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXBHBZVCASKNBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=CC4=CC=CC=C4C=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12 | |

| Record name | BENZ[A]ANTHRACENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16171 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZ(a)ANTHRACENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0385 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5023902 | |

| Record name | Benz(a)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Benz[a]anthracene appears as colorless leaflets or plates or coarse gold powder with a greenish-yellow fluorescence. May reasonably be expected to be a carcinogen., Colorless or gold solid with a greenish-yellow fluorescence; [CAMEO], COLOURLESS-TO-YELLOW-BROWN FLUORESCENT FLAKES OR POWDER., Colorless leaflets or plates or coarse gold powder with a greenish-yellow fluorescence. | |

| Record name | BENZ[A]ANTHRACENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16171 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benz(a)anthracene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3824 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BENZ(a)ANTHRACENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0385 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BENZ[A]ANTHRACENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/414 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

815 °F at 760 mmHg (sublimes) (NTP, 1992), 437.6 °C, 815 °F | |

| Record name | BENZ[A]ANTHRACENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16171 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZ(A)ANTHRACENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4003 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZ[A]ANTHRACENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/414 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), In water, 9.4X10-3 mg/L at 25 °C, Insoluble in water, soluble in ether, alcohol, acetone, benzene, Soluble in most organic solvents; difficulty solubilizing in boiling alcohol, Slightly sol in acetic acid, Solubility in water: none | |

| Record name | BENZ[A]ANTHRACENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16171 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZ(A)ANTHRACENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4003 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZ(a)ANTHRACENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0385 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density (water = 1): 1.274 | |

| Record name | BENZ(a)ANTHRACENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0385 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00000021 [mmHg], 2.1X10-7 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 292 | |

| Record name | Benz(a)anthracene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3824 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BENZ(A)ANTHRACENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4003 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZ(a)ANTHRACENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0385 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

Disruption of cell proliferation control by polycyclic aromatic hydrocarbons (PAHs) may contribute to their carcinogenicity. We investigated role of the aryl hydrocarbon receptor (AhR) in disruption of contact inhibition in rat liver epithelial WB-F344 'stem-like' cells, induced by the weakly mutagenic benz[a]anthracene (BaA), benzo[b]fluoranthene (BbF) and by the strongly mutagenic benzo[a]pyrene (BaP). There were significant differences between the effects of BaA and BbF, and those of the strongly genotoxic BaP. Both BaA and BbF increased percentage of cells entering S-phase and cell numbers, associated with an increased expression of Cyclin A and Cyclin A/cdk2 complex activity. Their effects were significantly reduced in cells expressing a dominant-negative AhR mutant (dnAhR). Roscovitine, a chemical inhibitor of cdk2, abolished the induction of cell proliferation by BbF. However, neither BaA nor BbF modulated expression of the principal cdk inhibitor involved in maintenance of contact inhibition, p27(Kip1), or pRb phosphorylation. The strongly mutagenic BaP induced apoptosis, a decrease in total cell numbers and significantly higher percentage of cells entering S-phase than either BaA or BbF. Given that BaP induced high levels of Cyclin A/cdk2 activity, downregulation of p27(Kip1) and hyperphosphorylation of pRb, the accumulation of cells in S-phase was probably due to cell proliferation, although S-phase arrest due to blocked replication forks can not be excluded. Both types of effects of BaP were significantly attenuated in dnAhR cells. Transfection of WB-F344 cells with siRNA targeted against AhR decreased induction of Cyclin A induced by BbF or BaP, further supporting the role of AhR in proliferative effects of PAHs. This suggest that activation of AhR plays a significant role both in disruption of contact inhibition by weakly mutagenic PAHs and in genotoxic effects of BaP possibly leading to enhanced cell proliferation. Thus, PAHs may increase proliferative rate and the likelihood of fixation of mutations., Activation of the aryl hydrocarbon receptor (AhR)-mediated activity is one of key events in toxicity of polycyclic aromatic hydrocarbons (PAHs). Although various classes of AhR ligands may differentially activate human and rodent AhR, there is presently a lack of data on the human AhR-inducing relative potencies (REPs) of PAHs. Here, we focused on estimation of the AhR-mediated activities of a large set of environmental PAHs in human gene reporter AZ-AhR cell line, with an aim to develop the human AhR-based REP values with potential implications for risk assessment of PAHs. The previously identified weakly active PAHs mostly failed to activate the AhR in human cells. The order for REPs of individual PAHs in human cells largely corresponded with the available data from rodent-based experimental systems; nevertheless, we identified differences up to one order of magnitude in REP values of PAHs between human and rodent cells. Higher REP values were found in human cells for some important environmental contaminants or suspected carcinogens, such as indeno[1,2,3-cd]pyrene, benz[a]anthracene or benzo[b]fluoranthene, while lower REP values were determined for methyl-substituted PAHs. Our results also indicate that a different rate of metabolism for individual PAHs in human vs. rodent cells may affect estimation of REP values in human cell-based assay, and potentially alter toxicity of some compounds, such as benzofluoranthenes, in humans. We applied the AZ-AhR assay to evaluation of the AhR-mediated activity of complex mixtures of organic compounds associated with diesel exhaust particles, and we identified the polar compounds present in these mixtures as being particularly highly active in human cells, as compared with rodent cells. The present data suggest that differences may exist between the AhR-mediated potencies of PAHs in human and rodent cells ... ., Ah locus controls induction by such cmpd as 3-methylcholanthrene, benzo(a)anthracene, and TCDD of many drug-metab enzyme activities. The Ah system is believed to comprise regulatory, structural and probably temporal genes which may or may not be linked. Multiple forms of cytochrome p450 are among many structural gene products "turned on" during sequence of events following exposure of animals or cultured cells to polycyclic aromatic inducers. Cytosolic receptor for these inducers in genetically "responsive" mice is believed to be major product of aryl hydrocarbon hydroxylase (ah) regulatory genes. Cytosolic receptor with specifically bound inducer appears to translocate into nucleus during cytochrome p450 induction by polycyclic aromatic cmpd in intact liver of Ah-responsive mice and cultured cells., ... For aquatic species, polycyclic aromatic hydrocarbons (PAHs) are generally accepted as acting through either of two modes of action: (1) "dioxin-like" toxicity mediated by activation of the aryl hydrocarbon receptor (AHR), which controls a battery of genes involved in PAH metabolism, such as cytochrome P4501A (CYP1A) and (2) "nonpolar narcosis", in which tissue uptake is dependent solely on hydrophobicity and toxicity is mediated through non-specific partitioning into lipid bilayers. ... | |

| Record name | BENZ(A)ANTHRACENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4003 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Plates from glacial acetic acid or alcohol, Greenish-yellow fluorescence | |

CAS No. |

56-55-3 | |

| Record name | BENZ[A]ANTHRACENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16171 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzanthracene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benz(a)anthracene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benz[a]anthracene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30970 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benz[a]anthracene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benz(a)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benz[a]anthracene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.255 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZ(A)ANTHRACENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5PLF6152K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BENZ(A)ANTHRACENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4003 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZ(a)ANTHRACENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0385 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BENZ[A]ANTHRACENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/414 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

315 to 318 °F (NTP, 1992), 155-157 °C, 162 °C, 315-318 °F | |

| Record name | BENZ[A]ANTHRACENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16171 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZ(A)ANTHRACENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4003 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZ(a)ANTHRACENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0385 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BENZ[A]ANTHRACENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/414 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

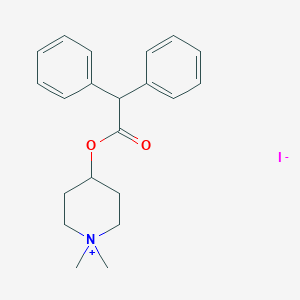

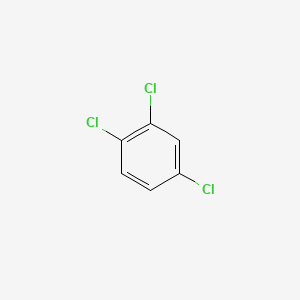

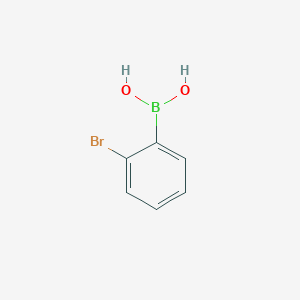

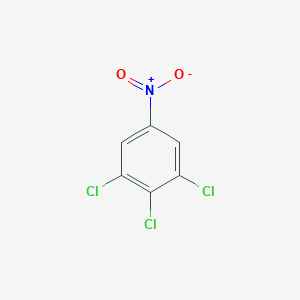

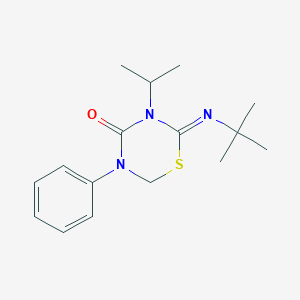

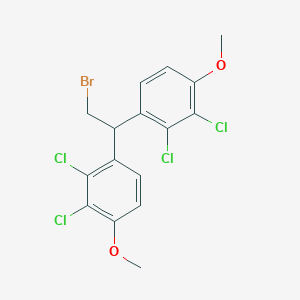

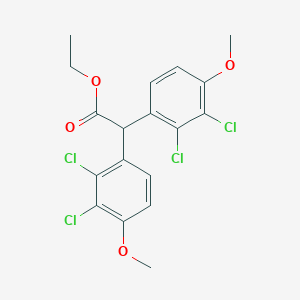

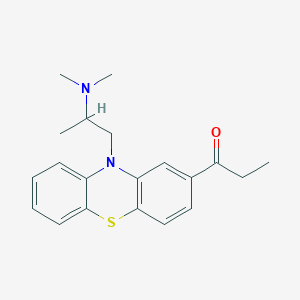

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

- A: Yes, studies indicate that Benz(a)anthracene exposure can induce oxidative stress in cells. [, ] This is characterized by an imbalance between reactive oxygen species (ROS) production and the cellular antioxidant defense system. [, ] Increased lipid peroxidation and alterations in antioxidant enzyme levels have been observed in various tissues following Benz(a)anthracene exposure. [, ]

A: Benz(a)anthracene requires metabolic activation to exert its carcinogenic effects. It is primarily metabolized in the liver but also in other tissues like the skin. [] The process involves enzymes, predominantly cytochrome P450 enzymes, converting Benz(a)anthracene into reactive metabolites, specifically diol epoxides. [, , , , ] These diol epoxides can bind to DNA, forming adducts that interfere with DNA replication and repair mechanisms, ultimately leading to mutations and potentially cancer. [, , , ]

A: Research suggests that Benz(a)anthracene diol epoxides preferentially form adducts with guanine and adenine bases in DNA. [, ] Studies employing methods like photon-counting spectrophotofluorimetry have been crucial in characterizing these adducts. []

A: Yes, the position of alkyl substituents significantly influences Benz(a)anthracene's DNA binding and carcinogenic potential. Research shows that methyl groups at specific positions, like 6, 7, 8, or 12, can enhance the carcinogenicity of Benz(a)anthracene derivatives. [] For instance, 7,12-Dimethylbenz(a)anthracene is a potent carcinogen. [, ] Conversely, alkyl substitutions at positions 1 and 12 or 3 and 9 were not found to be carcinogenic. []

- A: Benz(a)anthracene has been studied using various spectroscopic techniques, including fluorescence spectroscopy. Studies have shown that the fluorescence spectral properties of Benz(a)anthracene change upon metabolic activation and binding to DNA, providing valuable insights into the mechanisms of its carcinogenicity. []

- A: Benz(a)anthracene, like other PAHs, tends to persist in the environment, particularly in sediments. Research using carbon-14-labeled Benz(a)anthracene in a marine ecosystem showed that it degrades slowly and its degradation products can persist for extended periods. []

- A: Research has explored the relationship between the electronic structure of Benz(a)anthracene, calculated using methods like the Modified Intermediate Neglect of Differential Overlap (MINDO) method, and its carcinogenic activity. [] The results suggest that specific electronic characteristics, particularly in the "bay region" of the molecule, might be crucial for its carcinogenicity. []

A: The position of alkyl groups significantly affects the carcinogenic activity of Benz(a)anthracene derivatives. For example, 7,12-Dimethylbenz(a)anthracene is a potent carcinogen, while derivatives with methyl groups at positions 1 and 12 or 3 and 9 are not. []

A: Benz(a)anthracene can be absorbed through various routes, including inhalation, ingestion, and dermal contact. Following absorption, it is distributed throughout the body, with a tendency to accumulate in lipid-rich tissues. []

A: Benz(a)anthracene is primarily metabolized in the liver by cytochrome P450 enzymes, forming various metabolites, including diol epoxides. [, , , ] These metabolites are further conjugated to facilitate excretion, mainly through bile and urine. []

- A: Studies have explored the potential of various agents to mitigate the carcinogenic effects of Benz(a)anthracene in both in vitro and in vivo models. Some of these include:

- Natural compounds: Black tea extract and wild carrot oil have demonstrated antioxidant and chemopreventive effects against Benz(a)anthracene-induced oxidative stress and carcinogenesis in mice models. [, ]

- Dietary factors: Studies have shown that high-fat diets can enhance Benz(a)anthracene-induced mammary tumorigenesis in rats, while the prostaglandin synthetase inhibitor indomethacin blocked this effect. [] These findings suggest a complex interplay between dietary factors and Benz(a)anthracene's carcinogenicity.

- Other chemicals: Compounds like Sudan III, despite inducing certain drug-metabolizing enzymes that could potentially enhance Benz(a)anthracene activation, have surprisingly shown a protective effect against Benz(a)anthracene-induced genotoxicity in mice. [] This protective effect is attributed to the simultaneous induction of phase II detoxification enzymes that efficiently eliminate the reactive metabolites. []

- A: Yes, research suggests that younger animals are more susceptible to Benz(a)anthracene-induced mammary carcinogenesis. [] Specifically, mammary glands from younger rats were found to be more vulnerable to the carcinogenic effects of 7,12-Dimethylbenz(a)anthracene compared to those from older animals. []

A: Benz(a)anthracene is primarily known for its carcinogenic properties. Studies have demonstrated its ability to induce tumors in various animal models, including skin, lung, and liver tumors. [, , , ]

- A: Gas chromatography coupled with mass spectrometry (GC/MS) is widely used to identify and quantify Benz(a)anthracene and its metabolites in environmental samples, including water, sediment, and biological tissues. [, , ]

- A: Benz(a)anthracene, as a persistent organic pollutant, can accumulate in aquatic ecosystems, posing risks to marine organisms. Studies using microcosms have shown that while Benz(a)anthracene might not have acute toxic effects on aquatic organisms, it tends to persist in sediments and can bioaccumulate in the food chain. []

A: Benz(a)anthracene is primarily released into the environment through anthropogenic activities, mainly the incomplete combustion of fossil fuels. [, ] Other sources include industrial processes, vehicle emissions, and wood smoke. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.